molecular formula C17H17N3O2 B249445 ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate

ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No. B249445
M. Wt: 295.34 g/mol
InChI Key: GHARTXAMIFBECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate, also known as BPBC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPBC is a benzotriazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to exhibit a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer therapies. Additionally, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is not yet fully understood. However, it is believed that ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has also been shown to have antioxidant properties. This makes it a potential candidate for use in the treatment of oxidative stress-related diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate for use in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers studying cancer biology. However, there are also limitations to the use of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate in lab experiments. For example, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a relatively new compound, and its long-term effects on human health are not yet fully understood.

Future Directions

There are several potential future directions for research on ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate. One area of research could be to investigate the potential use of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate in combination with other cancer therapies. Another area of research could be to investigate the potential use of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate in the treatment of other diseases such as Alzheimer's disease. Finally, future research could focus on understanding the long-term effects of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate on human health.
Conclusion:
In conclusion, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a promising compound that has potential applications in scientific research. Its ability to inhibit the growth of cancer cells in vitro, as well as its anti-inflammatory and antioxidant properties, make it a valuable tool for researchers studying cancer biology and other diseases. While there are limitations to its use in lab experiments, there are also many potential future directions for research on ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate.

Synthesis Methods

Ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate can be synthesized through a multistep process that involves the reaction of 1-phenylethylamine with ethyl 2-bromoacetate to form ethyl 2-(1-phenylethylamino)acetate. This compound is then reacted with sodium azide to form ethyl 1-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxylate. Finally, this compound is treated with trifluoroacetic acid to yield ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate.

properties

Product Name

ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

ethyl 1-(1-phenylethyl)benzotriazole-5-carboxylate

InChI

InChI=1S/C17H17N3O2/c1-3-22-17(21)14-9-10-16-15(11-14)18-19-20(16)12(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3

InChI Key

GHARTXAMIFBECI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C3=CC=CC=C3

Origin of Product

United States

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